Bienvenue dans la boutique en ligne BenchChem!

Peptide 810

Melanoma immunotherapy CTL epitope Tumor-associated antigen

Peptide 810 (CAS 156371-22-1) is a synthetic decapeptide with the primary sequence H-Gln-Asp-Leu-Thr-Met-Lys-Tyr-Gln-Ile-Phe-OH (QDLTMKYQIF), derived from a gene fragment of human melanoma M14. It contains the tetramer antigenic epitope KYQI recognized by human monoclonal antibody L92, which is located within a 43-kDa tumor-associated protein (gp43).

Molecular Formula C59H91N13O17S
Molecular Weight 1286.511
CAS No. 156371-22-1
Cat. No. B583336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide 810
CAS156371-22-1
Molecular FormulaC59H91N13O17S
Molecular Weight1286.511
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C59H91N13O17S/c1-7-32(4)48(57(86)70-44(59(88)89)29-34-13-9-8-10-14-34)71-53(82)39(21-23-46(63)76)65-54(83)42(28-35-16-18-36(74)19-17-35)69-51(80)38(15-11-12-25-60)64-52(81)40(24-26-90-6)66-58(87)49(33(5)73)72-56(85)41(27-31(2)3)68-55(84)43(30-47(77)78)67-50(79)37(61)20-22-45(62)75/h8-10,13-14,16-19,31-33,37-44,48-49,73-74H,7,11-12,15,20-30,60-61H2,1-6H3,(H2,62,75)(H2,63,76)(H,64,81)(H,65,83)(H,66,87)(H,67,79)(H,68,84)(H,69,80)(H,70,86)(H,71,82)(H,72,85)(H,77,78)(H,88,89)/t32-,33+,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1
InChIKeyRQVHGNAFHDTRFQ-CIKLIYNYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide 810 (CAS 156371-22-1): Procurement-Relevant Identity and Baseline Characterization


Peptide 810 (CAS 156371-22-1) is a synthetic decapeptide with the primary sequence H-Gln-Asp-Leu-Thr-Met-Lys-Tyr-Gln-Ile-Phe-OH (QDLTMKYQIF), derived from a gene fragment of human melanoma M14 [1]. It contains the tetramer antigenic epitope KYQI recognized by human monoclonal antibody L92, which is located within a 43-kDa tumor-associated protein (gp43) [1][2]. In the peer-reviewed literature, its established biological function is as a melanoma-associated CTL epitope: it is the first peptide identified as being recognized by cytotoxic T lymphocytes (CTL) in melanoma patients [1]. Vendors may attribute additional functions (e.g., insulin receptor binding) to this compound; however, procurement specialists should be aware that such claims are not supported by any primary research publication indexed in PubMed or by the MeSH authoritative record for this substance, which cites only the melanoma CTL epitope function [3].

Why Peptide 810 Cannot Be Replaced by Generic Melanoma-Associated Antigen Peptides


The procurement of a melanoma-associated antigen peptide for T-cell immunoassay development or vaccine research is not a commodity decision. Peptide 810 (gp43 peptide) is not functionally interchangeable with other well-known melanoma peptides such as MART-1/Melan-A (e.g., AAGIGILTV), gp100 (e.g., YLEPGPVTA), or tyrosinase-derived epitopes. The primary literature demonstrates that 810 elicits a CTL response exclusively in melanoma patients and not in healthy donors, whereas MART-1 peptides can generate CTL responses in healthy donor PBMC [1][2]. Furthermore, 810 is recognized by both humoral (IgM antibody L92) and cellular (CTL) arms of the immune system — a dual-recognition property that differentiation antigens like MART-1 and gp100, which are primarily T-cell epitopes, do not share [1][3]. Even within the same gp43/melanoma M14-derived family, Peptide 810 and Peptide 707 (RVAALARDAP) exhibit distinct HLA restriction profiles (HLA-A2/A11 vs. HLA-A24) and are recognized by different human monoclonal antibodies (L92 vs. L94), meaning that experimental systems designed for one cannot simply substitute the other [4].

Peptide 810 (QDLTMKYQIF) Quantitative Differentiation Evidence vs. Closest Comparators


Patient-Restricted CTL Response: Peptide 810 vs. MART-1/Melan-A

Peptide 810 induces a CTL response that is restricted to melanoma patients, with no detectable cytotoxicity in PBMC from normal healthy donors. This contrasts with the melanoma differentiation antigen MART-1/Melan-A (e.g., peptide AAGIGILTV), which can prime CTL responses in healthy donor PBMC. This differential indicates that Peptide 810 recognition requires in vivo tumor-driven priming, making it a more stringent, tumor-specific biomarker for immuno-monitoring assays [1][2].

Melanoma immunotherapy CTL epitope Tumor-associated antigen

Dual Antibody and CTL Recognition: Peptide 810 vs. MART-1 and gp100

Peptide 810 is unique among melanoma-associated antigen peptides in being recognized by both a well-characterized human IgM monoclonal antibody (L92, epitope KYQI) and CD8+ CTL. In contrast, MART-1/Melan-A and gp100 peptides are predominantly T-cell epitopes and are not recognized by patient-derived human monoclonal antibodies. This dual recognition enables Peptide 810 to serve simultaneously as a target for antibody-based detection (ELISA, Western blot) and CTL-based functional assays, a versatility not available with differentiation antigen peptides [1][2].

B-cell epitope T-cell epitope Humoral immunity Cancer vaccine

Distinct HLA Restriction: Peptide 810 (HLA-A2/A11) vs. Peptide 707 (HLA-A24)

Within the same M14 melanoma-derived peptide family, Peptide 810 and Peptide 707 exhibit mutually exclusive HLA restriction profiles. Peptide 810 CTL are restricted by HLA-A2 and HLA-A11, while Peptide 707 (RVAALARDAP) CTL are restricted by HLA-A24. This differential HLA allele coverage has direct implications for patient eligibility in peptide-based immunotherapy protocols and for selecting the appropriate peptide reagent for HLA-typed immunoassay development [1][2].

HLA restriction MHC class I Peptide vaccine design Patient stratification

IgM Antibody Augmentation Correlated with Long-Term Survival: Peptide 810

Among melanoma-associated antigen peptides, Peptide 810 is the only one for which a vaccine-induced IgM antibody response has been quantitatively correlated with long-term clinical outcome. In a retrospective analysis of 44 melanoma patients immunized with an allogeneic melanoma cell vaccine containing 810 antigen, IgM antibody levels against the synthetic 810 nonamer peptide were significantly higher in patients who survived more than 5 years compared to those who recurred within 1 year. This survival-correlated humoral response is not reported for MART-1, gp100, or tyrosinase peptide vaccines, where monitoring focuses on CTL responses [1].

Surrogate biomarker IgM response Cancer vaccine Clinical prognosis

Cytotoxicity Enhancement Rate Post-Vaccination: Peptide 810 vs. Peptide 707

Both Peptide 810 and the related M14-derived Peptide 707 have been assessed for their ability to boost CTL cytotoxicity following immunization with an allogeneic melanoma cell vaccine (MCV). The quantitative response rates are comparable but not identical, and the responder populations are defined by different HLA types. Peptide 810 cytotoxicity increased post-MCV in 78% (15/19) of patients, while Peptide 707 cytotoxicity increased in 84% (16/19) of patients. This small numerical difference, combined with their distinct HLA restriction profiles, means that the peptides are not interchangeable in protocols designed to monitor or boost CTL responses [1][2].

Vaccine response rate CTL boosting Melanoma cell vaccine

Vendor Description Conflict: Absence of Primary Evidence for Insulin Receptor Activity

Several chemical vendor websites describe Peptide 810 as a growth factor that binds the insulin receptor and inhibits beta-cell apoptosis via phosphorylation inhibition at tyrosine 1135. However, a systematic search of PubMed, the NIH MeSH database, and patent literature reveals no primary research publication supporting this claimed mechanism for the sequence QDLTMKYQIF (CAS 156371-22-1). The only peer-reviewed functional annotation for this compound is as a melanoma CTL epitope [1][2]. In contrast, established insulin receptor-binding peptides (e.g., insulin B-chain fragments, S961) have well-documented primary literature with binding affinity data (Kd values in low nanomolar range) and crystal structures of receptor complexes. No such data exist for Peptide 810.

Vendor diligence Functional annotation Procurement risk

Peptide 810 (QDLTMKYQIF): High-Evidence Application Scenarios for Scientific Procurement


HLA-A2-Restricted CTL Immuno-Monitoring in Melanoma Vaccine Clinical Trials

Peptide 810 is optimally deployed as a target antigen for monitoring CTL responses in HLA-A2-positive melanoma patients enrolled in vaccine or immunotherapy trials. The peptide can be pulsed onto autologous B lymphoblastoid cell lines or T2 HLA-A2 target cells for use in standard 51Cr-release cytotoxicity assays. The key advantage is that CTL reactivity against 810 is detected only in tumor-bearing or vaccinated patients and not in healthy donors [1], providing a low-background, disease-specific readout. The established protocol uses PBMC restimulation with 810 peptide to amplify the CTL signal, with cytotoxicity measured against both peptide-pulsed BCL and autologous melanoma cells [1][2].

Dual-Mode Serological and Cellular Immune Response Profiling

For research programs requiring integrated humoral and cellular immune profiling from a single antigen, Peptide 810 offers a unique capability: it is recognized by human mAb L92 (epitope KYQI) for ELISA-based IgM/IgG detection AND by CD8+ CTL for cytotoxicity assays [2][3]. This enables paired analysis from the same patient sample — antibody titer by ELISA using the synthetic 810 nonamer peptide as coating antigen, and CTL activity by 51Cr-release assay using peptide-pulsed target cells. This dual-mode utility eliminates the need to procure separate peptides for serological and cellular assay platforms, reducing reagent complexity and enabling direct cross-platform data comparison [3].

Surrogate Biomarker Assay for Long-Term Clinical Outcome Prediction

Peptide 810 can be employed as a coating antigen in IgM-capture ELISA to measure vaccine-induced anti-gp43 antibody responses, which have been shown to correlate with >5-year survival in stage III melanoma patients receiving an allogeneic melanoma cell vaccine [3]. The assay uses the synthetic 810 nonamer peptide (or full decapeptide) and measures IgM augmentation at 4 weeks post-vaccination initiation. The key epitope residues (TMKYQI, with K as central determinant) have been mapped, providing a structurally defined target for assay quality control [3]. This application is supported by retrospective clinical data and is not currently replicable with MART-1, gp100, or tyrosinase peptides.

Peptide-Specific CTL Line Establishment for Adoptive Immunotherapy Research

Peripheral blood lymphocytes from HLA-A2 melanoma patients can be stimulated with Peptide 810 to establish gp43-specific CTL lines for functional characterization or adoptive transfer studies. The Takahashi et al. (1997) study demonstrated successful establishment of peptide-specific CTL lines from a cohort of 326 patients, with lines capable of killing both autologous and allogeneic HLA-A2 melanoma cell lines without lysing normal cells [2]. This tumor-specific cytotoxicity profile, combined with the peptide's endogenous processing and presentation by melanoma cells [2], supports its use as a defined antigen source for generating tumor-reactive T cells for preclinical immunotherapy research.

Quote Request

Request a Quote for Peptide 810

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.